6-bromo-1-methyl-1H-indole-3-sulfonylfluoride
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Overview
Description
6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride is a chemical compound with the molecular formula C9H7BrFNO2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride typically involves the bromination of 1-methylindole followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sulfonyl chloride as the sulfonylating agent. The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of 6-substituted indole derivatives.
Oxidation Reactions: Formation of indole-3-carboxylic acid derivatives.
Reduction Reactions: Formation of indoline derivatives.
Scientific Research Applications
6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
6-Bromo-3-methyl-1H-indole: A closely related compound with similar chemical properties but lacking the sulfonyl fluoride group.
1-Methyl-1H-indole-3-sulfonyl chloride: Another derivative with a sulfonyl chloride group instead of a sulfonyl fluoride group.
6-Bromo-1H-indole-3-acetic acid methyl ester: A compound with a different functional group at the 3-position of the indole ring.
Uniqueness: 6-Bromo-1-methyl-1H-indole-3-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrFNO2S |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
6-bromo-1-methylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H7BrFNO2S/c1-12-5-9(15(11,13)14)7-3-2-6(10)4-8(7)12/h2-5H,1H3 |
InChI Key |
RBTDYRGQTMUDPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)S(=O)(=O)F |
Origin of Product |
United States |
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